molecular formula C12H17NO3S B2625400 N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide CAS No. 2034262-95-6

N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide

Cat. No.: B2625400
CAS No.: 2034262-95-6
M. Wt: 255.33
InChI Key: NTIMMCTVZMXGEE-UHFFFAOYSA-N
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Description

N-[2-(Oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide is a synthetic furan-2-carboxamide derivative characterized by a thioether-linked oxane (tetrahydrofuran) ring at the ethylamine side chain. The oxan-4-ylsulfanyl group introduces a sulfur atom and a cyclic ether, balancing lipophilicity and solubility, which may influence pharmacokinetics and target engagement .

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c14-12(11-2-1-6-16-11)13-5-9-17-10-3-7-15-8-4-10/h1-2,6,10H,3-5,7-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIMMCTVZMXGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2-(oxan-4-ylsulfanyl)ethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by forming stable complexes, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Key Structural Insights

  • Electron-Withdrawing Groups : The 5-nitro substituent in derivatives enhances electrophilicity, improving antimicrobial activity but reducing solubility .
  • Bulky Substituents: ML188’s tert-butyl and pyridinyl groups enable non-covalent binding to viral proteases, avoiding off-target effects .
  • Sulfur-Containing Moieties : The oxan-4-ylsulfanyl group in the target compound may improve membrane permeability compared to sulfonamides (e.g., ’s carbonic anhydrase inhibitors) while maintaining moderate solubility .

Physicochemical Properties

  • Melting Points : Nitro-substituted analogs (e.g., 2J: 265–268°C) exhibit higher melting points due to rigid aromatic stacking, whereas compounds with aliphatic chains (e.g., ML188) have lower melting points (188–189°C) .
  • Solubility : Sulfamoyl and oxane groups enhance aqueous solubility compared to purely aromatic derivatives (e.g., ’s methoxystyryl compound) .

Biological Activity

N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a carboxamide group, and an oxan-4-ylsulfanyl moiety. The presence of these functional groups contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that derivatives of furan, including this compound, exhibit notable antimicrobial activity . Studies have shown that these compounds can inhibit the growth of various bacterial strains, including resistant ones. For instance, compounds similar to this one have demonstrated effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens.

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. It has shown activity against specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The mechanism may involve inducing apoptosis in cancer cells or inhibiting key signaling pathways involved in cell proliferation .

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

  • Antimicrobial Mechanism : The furan ring is known to disrupt bacterial cell wall synthesis or function as a competitive inhibitor for essential enzymes in bacterial metabolism.
  • Anticancer Mechanism : The compound may induce oxidative stress within cancer cells or inhibit critical pathways such as the MAPK/ERK pathway, leading to reduced cell viability .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntimicrobialMRSADisruption of cell wall synthesis
AntimicrobialE. coliInhibition of metabolic pathways
AnticancerHT29 (colon cancer)Induction of apoptosis
AnticancerMCF7 (breast cancer)Inhibition of growth factor signaling

Case Studies

  • Study on Antimicrobial Efficacy : A study published in 2023 demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was tested against clinical isolates, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Anticancer Activity Assessment : Another research effort focused on the compound's effects on various cancer cell lines, revealing that it significantly reduced cell proliferation rates in HT29 and MCF7 cells. The study suggested that the compound's unique structure might enhance its interaction with cellular targets involved in cancer progression .

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